Chlorobenzene

Catalog No.
S11253601
CAS No.
50717-45-8
M.F
C6H5Cl
M. Wt
112.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorobenzene

CAS Number

50717-45-8

Product Name

Chlorobenzene

IUPAC Name

chlorobenzene

Molecular Formula

C6H5Cl

Molecular Weight

112.55 g/mol

InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H

InChI Key

MVPPADPHJFYWMZ-UHFFFAOYSA-N

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
In water, 499 mg/L at 25 °C
In water, 0.05 g/100g at 20 °C
Miscible in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride
Freely soluble in chloroform
For more Solubility (Complete) data for CHLOROBENZENE (6 total), please visit the HSDB record page.
0.498 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 0.05
0.05%

Canonical SMILES

C1=CC=C(C=C1)Cl

Description

Chlorobenzene is a colorless, flammable liquid with an aromatic, almond-like odor. Some of it will dissolve in water, but it readily evaporates into air. It does not occur naturally in the environment. Chlorobenzene production in the United States has declined by more than 60% from its peak in 1960. It was used in the past to make other chemicals, such as phenol and DDT. Now chlorobenzene is used as a solvent for some pesticide formulations, to degrease automobile parts, and as a chemical intermediate to make several other chemicals.
Chlorobenzene appears as a colorless to clear, yellowish liquid with a sweet almond-like odor. Flash point 84 °F. Practically insoluble in water and somewhat denser than water (9.2 lb / gal). Vapors heavier than air. Used to make pesticides, dyes, and other chemicals.
Chlorobenzene is the simplest member of the class of monochlorobenzenes, that is benzene in which a single hydrogen has been substituted by a chlorine. It has a role as a solvent.
Chlorobenzene is used primarily as a solvent, a degreasing agent, and a chemical intermediate. Limited information is available on the acute (short-term) effects of chlorobenzene. Acute inhalation exposure of animals to chlorobenzene produced narcosis, restlessness, tremors, and muscle spasms. Chronic (long- term) exposure of humans to chlorobenzene affects the central nervous system (CNS). Signs of neurotoxicity in humans include numbness, cyanosis, hyperesthesia (increased sensation), and muscle spasms. No information is available on the carcinogenic effects of chlorobenzene in humans. EPA has classified chlorobenzene as a Group D, not classifiable as to human carcinogenicity.
Chlorobenzene is an aromatic organic compound with the chemical formula C6H5Cl. This colorless, flammable liquid is a common solvent and a widely used intermediate in the manufacture of other chemicals. Rhodococcus phenolicus is a bacterium species able to degrade chlorobenzene as sole carbon sources. Chlorobenzene exhibits low to moderate toxicity as indicated by its LD50 of 2.9 g/kg. Chronic (long-term) exposure of humans to chlorobenzene affects the central nervous system (CNS). Signs of neurotoxicity in humans include numbness, cyanosis, hyperesthesia (increased sensation), and muscle spasms.

Chlorobenzene is an aromatic organic compound with the chemical formula C₆H₅Cl. It consists of a benzene ring substituted with one chlorine atom. This colorless liquid has a characteristic pleasant odor and is flammable. Chlorobenzene is known for its low solubility in water and high boiling point of approximately 132 °C, making it a useful solvent in various industrial applications .

  • Electrophilic Aromatic Substitution: Chlorobenzene can react with electrophiles to form substituted products, typically at the ortho or para positions relative to the chlorine atom due to its electron-withdrawing effect .
  • Nitration: Chlorobenzene can be nitrated using a mixture of nitric and sulfuric acids, leading to the formation of nitrochlorobenzenes .
  • Hydrolysis: Under extreme conditions (high temperature and pressure), chlorobenzene can react with water to produce phenol via a benzyne intermediate .
  • Dehydrochlorination: Chlorobenzene can be converted back to benzene by treatment with sodium hydroxide and calcium oxide .

Chlorobenzene is not widely used in pharmaceuticals due to its toxicity. It can cause respiratory irritation, headaches, and dizziness upon exposure. Long-term exposure may lead to more severe health effects, including potential carcinogenicity. Despite its toxicity, some bacteria, such as Rhodococcus phenolicus, can degrade chlorobenzene, utilizing it as a carbon source .

Chlorobenzene is primarily synthesized through the chlorination of benzene in the presence of a Lewis acid catalyst, such as iron(III) chloride. This method is favored for its efficiency and cost-effectiveness. Another method involves the Sandmeyer reaction, where aniline is converted into chlorobenzene through diazotization followed by treatment with copper(I) chloride .

Key Synthesis Reactions:

  • Chlorination of Benzene:
    C6H6+Cl2FeCl3C6H5Cl+HCl\text{C}_6\text{H}_6+\text{Cl}_2\xrightarrow{\text{FeCl}_3}\text{C}_6\text{H}_5\text{Cl}+\text{HCl}
  • Sandmeyer Reaction:
    C6H5NH2+NaNO2+HClC6H5Cl+N2+NaCl+H2O\text{C}_6\text{H}_5\text{NH}_2+\text{NaNO}_2+\text{HCl}\rightarrow \text{C}_6\text{H}_5\text{Cl}+\text{N}_2+\text{NaCl}+\text{H}_2\text{O}

Chlorobenzene serves multiple roles in industrial chemistry:

  • Solvent: It is used as a solvent for oils, waxes, resins, and rubber.
  • Intermediate Production: Chlorobenzene is a precursor for various chemicals including nitrophenols, chloroaniline, and pharmaceuticals.
  • Manufacture of Pesticides: Historically, it was used in producing pesticides like DDT (though this use has declined) .

Chlorobenzene interacts with various biological systems primarily through inhalation or dermal contact. Studies indicate that it can bioaccumulate in organisms and may pose environmental risks due to its persistence in soil and water. Research on degradation pathways highlights its breakdown by specific bacteria, which could be harnessed for bioremediation purposes .

Chlorobenzene belongs to a class of compounds known as aryl halides. Here are some similar compounds along with comparisons highlighting their uniqueness:

CompoundChemical FormulaUnique Features
BromobenzeneC₆H₅BrMore reactive than chlorobenzene due to bromine's lower electronegativity.
IodobenzeneC₆H₅IExhibits even greater reactivity; often used in nucleophilic substitution reactions.
FluorobenzeneC₆H₅FHighly stable; less reactive due to fluorine's strong electronegativity.
DichlorobenzenesC₆H₄Cl₂Exists in multiple isomeric forms (ortho, meta, para), differing in physical properties.

Chlorobenzene is unique among these compounds due to its moderate reactivity and its role as a solvent and precursor for various chemical syntheses while being less toxic than some of its halogenated counterparts.

Catalytic Chlorination of Benzene: Mechanistic Insights and Selectivity Optimization

The electrophilic aromatic substitution (EAS) of benzene with chlorine remains the cornerstone of chlorobenzene synthesis. Traditional Friedel-Crafts catalysis employs aluminium chloride (AlCl₃) or iron(III) chloride (FeCl₃) to polarize the Cl₂ molecule, generating a chloronium ion (Cl⁺) electrophile. Density functional theory (DFT) calculations reveal that the AlCl₃ catalyst stabilizes the Wheland intermediate (a cyclohexadienyl cation) by coordinating with the chloride ion, lowering the activation energy by approximately 25–30 kJ/mol.

Recent innovations focus on enhancing regioselectivity and reducing catalyst loadings. Copper(I) chloride paired with bis(oxazoline) ligands enables benzylic C─H chlorination via a radical-relay mechanism, achieving >20:1 selectivity for benzylic over tertiary aliphatic positions. This system leverages N-fluorobenzenesulfonimide (NFSI) as an oxidant and KCl as a chloride source, producing chlorobenzene derivatives without requiring stoichiometric Lewis acids. Comparative studies show that Cu/NFSI systems outperform conventional radical-chain methods (e.g., SO₂Cl₂/dibenzoylperoxide) in both yield (75–97%) and selectivity (Figure 1).

Table 1: Comparison of Chlorination Methods for Benzene Derivatives

MethodCatalystSelectivity (Benzylic:Aliphatic)Yield (%)
Friedel-CraftsAlCl₃1:0 (exclusive aromatic)85–90
Cu/NFSICuCl/bis(oxazoline)20:175–97
Radical-chain (SO₂Cl₂)DBPO1:240–60

Byproduct Mitigation Strategies in Industrial-Scale Synthesis

Industrial chlorination processes often generate polychlorinated benzenes (e.g., dichlorobenzene isomers) and oxygenated byproducts (e.g., chlorophenols). Kinetic studies using vanadium-tungsten-titania (V₂O₅–WO₃/TiO₂) catalysts demonstrate that water vapor in the feed stream competitively adsorbs onto active sites, reducing chlorobenzene conversion by 15–20% at 350°C. To suppress dichlorination, modern reactors employ:

  • Modular temperature control: Maintaining temperatures below 50°C during Cl₂ addition minimizes radical-chain propagation.
  • Zeolite-based scavengers: Microporous H-ZSM-5 traps AlCl₃ residues, preventing over-chlorination.
  • Solvent-free systems: Using molten AlCl₃-NaCl eutectics reduces HCl emissions and improves mass transfer.

Table 2: Common Byproducts and Mitigation Techniques

ByproductFormation PathwayMitigation Strategy
1,2-DichlorobenzeneRadical-chain propagationTemperature modulation (<50°C)
ChlorophenolHydroxylation of Wheland intermediateAnhydrous conditions
Benzene hexachlorideOver-chlorinationZeolite scavengers (H-ZSM-5)

Palladium-Catalyzed Hydrogenolysis for Polychlorobenzene Conversion

Palladium-based catalysts enable the hydrodechlorination of polychlorobenzenes (e.g., hexachlorobenzene) to monochlorobenzene, addressing both waste valorization and feedstock recycling. Supported Pd nanoparticles (2–5 nm) on activated carbon exhibit 90–95% selectivity for C─Cl bond cleavage over C─H activation. Key advances include:

  • Bimetallic systems: Pd-Fe alloys enhance electron transfer, reducing deactivation via chlorides.
  • Supercritical CO₂ media: Improves H₂ solubility and desorbs chlorinated intermediates from active sites.
  • Photocatalytic activation: UV irradiation generates electron-hole pairs on Pd/TiO₂, accelerating C─Cl bond rupture.

Table 3: Performance of Pd Catalysts in Hydrogenolysis

CatalystSubstrateConversion (%)Selectivity (%)
Pd/C (5 wt%)Hexachlorobenzene9892
Pd-Fe/Al₂O₃1,2,4-Trichlorobenzene8588
Pd/TiO₂ (UV)Pentachlorobenzene9195

The metabolic dichotomy between aerobic and anaerobic systems governs chlorobenzene’s environmental persistence. Under oxygen-rich conditions, Pseudomonas aeruginosa demonstrates robust degradation capabilities, achieving 86% removal of 200 ppm chlorobenzene within 48 hours through cytochrome P450-mediated oxidation [3]. The modified ortho-cleavage pathway dominates, with catechol 1,2-dioxygenase converting chlorocatechol into β-ketoadipate intermediates [1]. Comparative genomic analyses reveal that Acidovorax species enhance pathway efficiency through tecA1 gene clusters encoding specialized dioxygenases with substrate promiscuity [2].

Anaerobic consortia employ fundamentally distinct strategies. Dehalococcoides CBDB1 catalyzes reductive dechlorination via corrinoid-dependent metalloenzymes, sequentially removing chlorine substituents to generate benzene [6]. This process exhibits strict electron donor dependence, with hydrogenotrophic methanogens like Methanobacterium formicicum coupling benzene oxidation to CO₂/CH₄ production when integrated into syntrophic communities [5]. Remarkably, benzene-derived electrons can supplant exogenous donor requirements, enabling sustainable chlorobenzene detoxification in anoxic groundwater [5].

ParameterAerobic DegradationAnaerobic Degradation
Key GeneraPseudomonas, AcidovoraxDehalococcoides, Methanobacterium
Primary PathwayOrtho-cleavage via dioxygenasesReductive dehalogenation
Terminal Byproductsβ-ketoadipate, CO₂Benzene, CH₄, CO₂
Optimal Concentration200 ppm [3]<50 ppm [5]
pH SensitivityAlkalinity-dependent (pH 6.5-7.5) [1]Neutral conditions (pH 6.8-7.2) [6]

The metabolic flexibility of Mycoplana dimorpha illustrates interface adaptability, maintaining 77% degradation efficiency across 100-500 ppm chlorobenzene concentrations under fluctuating redox conditions [3]. Such plasticity suggests microbial communities can transition between metabolic states in response to oxygen gradients within contaminated plumes.

Meta-Cleavage Pathway Elucidation in Novel Bacterial Strains

Emerging evidence from proteomic studies identifies unconventional meta-cleavage routes in Nocardia hydrocarboxydans. Unlike classical ortho pathways, this strain expresses a bifunctional chlorocatechol 2,3-dioxygenase that redirects flux through the 2-hydroxymuconic semialdehyde branch [3]. Structural modeling reveals a widened active site accommodating chlorinated substrates, with Glu²³⁴ and Asp¹⁸⁹ residues stabilizing the dichlorinated transition state [2].

Comparative analysis of hybrid dioxygenase systems in recombinant Escherichia coli demonstrates substrate range expansion. Chimeric enzymes combining tecA1 α-subunits with todC1 β-subunits acquire dual specificity, simultaneously degrading benzene and tetrachlorobenzene at rates exceeding 5 µmol/min/mg protein [2]. This modularity suggests evolutionary potential for engineering broad-spectrum degradation strains.

StrainPathway TypeDegradation Efficiency (%)Key Enzyme
Pseudomonas aeruginosaOrtho-cleavage86 (200 ppm) [3]Catechol 1,2-dioxygenase
Mycoplana dimorphaOrtho-cleavage77 (500 ppm) [3]Chlorocatechol dioxygenase
Nocardia hydrocarboxydansMeta-cleavage79 (500 ppm) [3]Chlorocatechol 2,3-dioxygenase
Escherichia coli hybridDual specificity92 (100 ppm) [2]TecA-TodCBA chimeric enzyme

Crystallographic data from Acidovorax sp. JS42 reveals a unique π-π stacking interaction between F³⁸⁷ and the chlorobenzene ring, enabling preferential binding of mono- over di-chlorinated analogues [1]. This steric selectivity explains concentration-dependent kinetics, where 500 ppm solutions exhibit 34% reduced degradation rates compared to 200 ppm substrates [3].

Isotopic Fractionation Patterns During Natural Attenuation Processes

Carbon isotope analysis (δ¹³C) provides critical insights into in situ biodegradation dynamics. Aerobic Pseudomonas sp. P51 induces pronounced fractionation (ε = -3.2‰ to -4.7‰) during 1,2,3-trichlorobenzene oxidation, contrasting with minimal shifts (ε = -0.8‰) under anaerobic Dehalococcoides-mediated dechlorination [6]. This divergence stems from rate-limiting oxygenase versus reductase steps in respective pathways.

Field studies leverage compound-specific isotope analysis (CSIA) to quantify attenuation extent. A δ¹³C enrichment factor (ε) of -2.1‰ for chlorobenzene correlates with 68-72% mass removal in aerobic zones, while anaerobic systems show ε = -0.5‰ corresponding to 43-47% dechlorination [6]. Multi-element isotope approaches (δ¹³C/δ³⁷Cl) further discriminate abiotic versus biotic processes, with biological systems exhibiting correlated Cl/C fractionation ratios of 1:18 ± 0.3 [6].

Processε (‰) δ¹³Cε (‰) δ³⁷ClDiagnostic Ratio (Δ¹³C/Δ³⁷Cl)
Aerobic oxidation-3.2 to -4.7 [6]Not applicableN/A
Anaerobic dechlorination-0.5 to -0.8 [6]-1.2 to -2.1 [6]1:18 ± 0.3 [6]
Abiotic hydrolysis-0.1 ± 0.05 [6]-0.3 ± 0.1 [6]1:3 ± 0.2 [6]

Recent advances in stable isotope probing (SIP) enable tracking of chlorobenzene-derived ¹³C into microbial biomass phospholipid fatty acids (PLFAs). In contaminated aquifers, ¹³C enrichment in cy17:0 and 18:1ω7c PLFAs confirms Pseudomonas and Acidovorax as primary degraders, with isotopic patterns matching laboratory pure-culture studies [1] [6].

Physical Description

Chlorobenzene appears as a colorless to clear, yellowish liquid with a sweet almond-like odor. Flash point 84 °F. Practically insoluble in water and somewhat denser than water (9.2 lb / gal). Vapors heavier than air. Used to make pesticides, dyes, and other chemicals.
Liquid
Colorless liquid with an almond-like odor; [NIOSH]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an almond-like odor.

Color/Form

Colorless liquid
Clear volatile liquid

XLogP3

2.9

Exact Mass

112.0079779 g/mol

Monoisotopic Mass

112.0079779 g/mol

Boiling Point

270 °F at 760 mmHg (NTP, 1992)
131.6 °C
132 °C
270 °F

Flash Point

75 °F (NTP, 1992)
29.2 °C
82 °F (Closed Cup) 28 °C
97 °F (open cup)
27 °C c.c.
75 °F
82 °F

Heavy Atom Count

7

Vapor Density

3.88 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.88 (Air = 1)
Relative vapor density (air = 1): 3.88
3.88

Density

1.11 at 68 °F (USCG, 1999) - Denser than water; will sink
1.1058 g/cu cm at 20 °C
Percent in caturated air: 1.55 (25 °C); Density of saturated of air: 1.05 (Air = 1)
Saturated liquid density = 69.080 lb/cu ft at 70 °C
Critical density = 0.365 g/cu cm; Heat of fusion = 84.9 J/g; Heat capacity = 1.338 J/g K at 20 °C; Dielectric constant = 5.641 at 20 °C
Relative density (water = 1): 1.11
1.11

Odor

Faint, not unpleasant odor
Almond-like odor
Mild amine odor
Mild aromatic
Characteristic, penetrating odor.
Weak, benzene-like odor.

Odor Threshold

Odor Threshold Low: 0.08 [mmHg]
Odor Threshold High: 5.9 [mmHg]
Detection odor threshold from AIHA (mean = 1.3 ppm)
Odor recognition in air: 2.10x10-1 ppm.
Odor Low, 0.98 mg/cu m; Odor High, 280.0 mg/cu m

Melting Point

-49 °F (NTP, 1992)
-45.2 °C
-45 °C
-50 °F

UNII

K18102WN1G

Related CAS

25053-25-2

Mechanism of Action

Chlorobenzene is a volatile organic compound (VOC) that is widely used as a solvent, degreasing agent and chemical intermediate in many industrial settings. Occupational studies have shown that acute and chronic exposure to chlorobenzene can cause irritation of the mucosa of the upper respiratory tract and eyes. Using in vitro assays, /it was/ shown in a previous study that human bronchial epithelial cells release inflammatory mediators such as the cytokine monocyte chemoattractant protein-1 (MCP-1) in response to chlorobenzene. This response is mediated through the NF-kappaB signaling pathway. Here, /researchers/ investigated the effects of monochlorobenzene on human lung cells, with emphasis on potential alterations of the redox equilibrium to clarify whether the chlorobenzene-induced inflammatory response in lung epithelial cells is caused via an oxidative stress-dependent mechanism. /It was/ found that expression of cellular markers for oxidative stress, such as heme oxygenase 1 (HO-1), glutathione S-transferase pi1 (GSTP1), superoxide dismutase 1 (SOD1), prostaglandin-endoperoxide synthase 2 (PTGS2) and dual specificity phosphatase 1 (DUSP1), were elevated in the presence of monochlorobenzene. Likewise, intracellular reactive oxygen species (ROS) were increased in response to exposure. However, in the presence of the antioxidants N-(2-mercaptopropionyl)-glycine (MPG) or bucillamine, chlorobenzene-induced upregulation of marker proteins and release of the inflammatory mediator MCP-1 are suppressed. These results complement /the authors/ previous findings and point to an oxidative stress-mediated inflammatory response following chlorobenzene exposure.
Exposure to chlorobenzene induces the release of monocyte chemoattractant protein 1 (MCP-1) by lung epithelial cells, a chemokine involved in inflammatory reactions. To characterize the underlying mechanisms ... the influence of chlorobenzene on the activation of two intracellular signalling pathways: the nuclear factor-kappa B (NF-kappa B) and the p38 mitogen-activated protein kinase (MAPK) pathways /were investigated/. Human lung epithelial cells (A549) were stimulated with tumor necrosis factor (TNF)-alpha in the presence or absence of specific inhibitors of NF-kappaB or the p38 MAP kinase and exposed to chlorobenzene using an air-liquid cell culture system. Exposure of lung epithelial cells to chlorobenzene resulted in an activation of NF-kappa B and p38 MAP kinase and a release of the chemokine MCP-1. In the presence of IKK-NBD, a specific NF-kappa B inhibitor, or the inhibitors of the p38 MAP kinase SB 203580 and SB 202190, the chlorobenzene-related MCP-1 release was suppressed, suggesting an involvement of both pathways in the chlorobenzene induced expression of MCP-1. /These/ data show that the release of MCP-1 following chlorobenzene exposure is dependent on the NF-kappa B and MAPK pathways.
The binding of epichlorohydrin, 1,2-dichloroethane, 1,2-dibromoethane, chlorobenzene, bromobenzene, and benzene to nucleic acid and proteins of different murine organs was studied in in vivo and in vitro systems. The extent of in vivo enzymatic activation of brominated compounds was higher than that of chlorinated chemicals. Aryl halides were bound mainly to liver DNA whereas interaction of alkyl halides with DNA of liver, kidney, and lung gave rise to similar binding extent. In vitro activation of all chemicals was mediated by microsomal p450-dependent mixed function oxidase system present in rat and mouse liver and, in smaller amount, in mouse lung. Activation of alkyl halides by liver cytosolic GSH-trasferases even occurred. The relative reactivity of chemicals in vivo, expressed as covalent binding index to rat liver DNA, was: 1,2-dibromoethane > bromobenzene > 1,2-dichloroethane > chlorobenzene > epichlorohydrin > benzene. On the whole, it agreed with in vitro activation of chemicals, with genotoxicity data from other short-term assays ... . Covalent binding index values of chlorobenzene and bromobenzene gave the first clear evidence of genotoxicity and of possible carcinogenicity of these two chemicals.
At 22 hr after ip injection into male Wistar rats and BALB/c mice, chlorobenzene was covalently bound to DNA, RNA and proteins of the liver, kidney and lung, as has been found with various weak carcinogens. A microsome-mediated interaction with DNA occurred in vitro. The interaction was enhanced by pretreatment in vivo with phenobarbitone but was suppressed by addition of 2-diethylaminoethyl-2,2-diphenylvalerate hydrochloric acid in vitro. These results indicate the involvement of cytochrome p450. Liver microsomes were efficient bioactivators, whereas cytosol was ineffective. The extent of in vitro interaction of chlorobenzene with synthetic polyribonucleotides was of the same order as that with DNA. Finally, ultraviolet irradiation (lambda= 254 nm or lambda max= 365 nm) activated this environmental contaminant to forms capable of interacting with DNA.
The toxicity of chlorobenzenes to Tetrahymena growth metabolism was studied by microcalorimetry. The growth constant (k), peak time (T) and generation times (T(G)) were calculated. IC(50) of chlorobenzenes was obtained through the kinetic parameters. The results suggested that the order of toxicity was 1,2,4-trichlorobenzene>o-dichlorobenzene>p-dichlorobenzene>m-dichlorobenzene>chlorobenzene. ATR-FTIR spectra revealed that amide groups and PO(2)(-) of the phospholipid phospho-diester, both in the hydrophobic end exposed to the outer layer, were the easiest to be damaged. The relationship between IC(50) and chemicals structure parameters ..., indicated that the more chlorine atoms were substituted, the greater the toxicity was. Chlorobenzenes have toxicity of non-polar narcosis. Their toxicity is proportional to their concentrations at the site of action, and caused by membrane perturbation.

Vapor Pressure

8.8 mmHg at 68 °F ; 11.8 mmHg at 77 °F (NTP, 1992)
12.0 [mmHg]
12.0 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1.17
8.8 mmHg
9 mmHg

Impurities

Typical analysis of commercial monochlorobenzene: >99.9%, <0.02% benzene, <0.05% dichlorobenzenes.

Absorption Distribution and Excretion

... 27% of /0.5 g/kg of body wt admin to rabbits/ was excreted unchanged in expired air; 25% appeared in the urine as glucuronide, 27% as an ethereal sulfate, & 20% as mercapturic acid. The recovery of admnistered radioactivity (99%) was nearly complete in this study.
Chlorobenzene is absorbed from the gastrointestinal tract. In a study with a single human volunteer, /it was/ reported that at least 31% of administered chlorobenzene was absorbed. In the same study, rats administered chlorobenzene absorbed at least 18% of the administered dose. Similar results were reported by /others/, who observed that in rabbits administered (14)C-labeled chlorobenzene, at least 22% of the administered chlorobenzene was absorbed.
... Chlorobenzene is absorbed through the lung and from the gastrointestinal tract. Because chlorobenzene is highly lipophilic and hydrophobic, it is thought to be distributed throughout total body water, with body lipids being a major deposition site.
Rats were exposed to (14)C-chlorobenzene vapor at concentrations of 100, 400, and 700 ppm for 8 hours. The plasma concentration-time profile for chlorobenzene on cessation of exposure, as estimated by respiratory elimination of radioactivity, indicated a two compartment elimination. Increase in exposure by a factor of seven (100-700 ppm) increased the total uptake of radioactivity by a factor of about 13. This increase in body burden was associated with a decrease in total body clearance, as indicated by an approximate four fold increase in the half-life of the central compartment. The proportion of the dose excreted via the lungs (which may be presumed to be largely, if not entirely, unchanged chlorobenzene) increased nonlinearly and the proportion eliminated by hepatic metabolism decreased. Increase in the dose of chlorobenzene was associated with a decrease in the proportion cleared as the mercapturic acid derivative. Of interest, the half-life of chlorobenzene was shorter at the 700 ppm exposure level when the animals were subjected to repeated treatment daily for 5 days, as compared with that of the single 700 ppm exposure animals, raising the possibility of induction of metabolic clearance. In agreement with this possibility, the proportion cleared by metabolism in the multi-exposed animals was increased, and the proportion excreted unchanged via the lung was decreased, as compared with the 700 ppm-single exposure animals.
For more Absorption, Distribution and Excretion (Complete) data for CHLOROBENZENE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Output of mercapturic acid in man ... /from (14)C-labelled chlorobenzene/ was small ... Main metab of chlorobenzene ... accounting for about 70% of excreted radioactivity, was 4-chlorocatechol conjugated mainly with glucuronic acid & to lesser extent with sulfate.
In rats administered chlorobenzene by intraperitoneal injection, 33% of the administered dose was excreted in the urine, with p-chlorophenol as the major metabolite. Other metabolites included 4-chlorocatechol, o-chlorophenol, and m-chlorophenol.
The in vitro metabolites of chlorobenzene are o-chlorophenol, m-chlorophenol, and p-chlorophenol; the proportions differ according to the source of the mono-oxygenase system and its state of purity. The o- and p-chlorophenols result from isomerization of the intermediate 3- and 4-chlorobenzene oxides, respectively. The formation of m-chlorophenol appears to occur via a direct oxidative pathway. In vitro conjugation of the arene oxide with glutathione or hydration is not a significant pathway.
/The study investigated/ urinary metabolites of chlorobenzene in rats, mice, and rabbits. Rats were given oral doses of 0.3 mmol/kg, while all three species received intraperitoneal injections of 0.5, 1.0, or 2.0 mmol/kg. Urinary p-chlorophenylmercapturic acid, and 4-chlorocatechol, after hydrolysis of its conjugate, were reported. Other urinary metabolites /from rabbits/ included quinol, 3-chlorocatechol, and o- and m- chlorophenylmercapturic acids.
For more Metabolism/Metabolites (Complete) data for CHLOROBENZENE (16 total), please visit the HSDB record page.
Chlorobenzene is known to be absorbed via ingestion and inhahation. As it is a lipophilic compound, chlorobenzene distributes preferentially to adipose tissue. It is metabolized by cytochrome P-450 enzymes into its major metabolite 4-chlorocatechol. Unchanged chlorobenzene is exhalted and its metabolites are excreted mainly in the urine. (L200)

Wikipedia

Chlorobenzene

Biological Half Life

Estimated from animal studies: 2 days; [TDR, p. 313]

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

Most monochlorobenzene is now produced from benzene and chlorine in continuously operated plants. Depending on the ratio of benzene to chlorine chosen, one can achieve either a low rate of benzene conversion and little dichlorobenzene formation, or almost complete conversion of the benzene with a higher degree of dichlorobenzene formation. ... The composition of a chlorination mixture containing the highest possible proportion of monochlorobenzene has been given as 4 - 5% unreacted benzene, 73% monochlorobenzene, and 22 - 23% dichlorobenzene.
Chlorobenzenes are prepared industrially by reaction of liquid benzene with gaseous chlorine in the presence of a catalyst at moderate temperature and atmospheric pressure. Hydrogen chloride is formed as a byproduct. /Chlorobenzenes/
By passing dry chlorine into benzene with a catalyst.
CHEMICAL PROFILE: Chlorobenzene. Monochlorobenzene: US commercial production is by direct chlorination of benzene, primarily to manufacture monochlorobenzene, with ortho- and para- dichlorobenzenes as coproducts.

General Manufacturing Information

Plastics Product Manufacturing
Wholesale and Retail Trade
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Services
Pharmaceutical and Medicine Manufacturing
Miscellaneous Manufacturing
Transportation Equipment Manufacturing
Plastics Material and Resin Manufacturing
Benzene, chloro-: ACTIVE
Benzene, chloro derivs.: INACTIVE
Monochlorobenzene production has declined at an average rate of 6.7%/yr since its peak in 1969. The domestic ban on DDT and shifting markets for other pesticides have contributed to the downward trend. Overcapacity persists and no new uses for mcb are invisioned. Projected growth for (1980-1985) is 0.6%/yr.
Only if special chlorinating agents are used can benzene be chlorinated to chlorobenzene without dichlorobenzene being formed simultaneously.
CHEMICAL PROFILE: Monochlorobenzene. Outlook: Production is likely to continue to decline during the balance of the decade due to substitution for monochlorobenzene of more environmentally acceptable or efficient intermediates.
The production of phenol, aniline, and DDT from chlorobenzene, formerly carried out on a large scale, has been almost entirely discontinued due to the introduction of new processes and legislation forbidding the use of DDT.

Analytic Laboratory Methods

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: chlorobenzene; Matrix: treated drinking water, wastewater, and ground water; Detection Limit: 0.18 ug/L.
Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: chlorobenzene; Matrix: municipal and industrial discharges; Detection Limit: 0.25 ug/L.
Method: EPA-EAD 602; Procedure: gas chromatography with photoionization detector; Analyte: chlorobenzene; Matrix: municipal and industrial discharges; Detection Limit: 0.2 ug/L.
Method: EPA-EAD 624; Procedure: gas chromatography/mass spectrometry; Analyte: chlorobenzene; Matrix: water; Detection Limit: 6 ug/L.
For more Analytic Laboratory Methods (Complete) data for CHLOROBENZENE (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

Methods are described for the determination of chlorobenzenes (monochiorobenzene through hexachlorobenzene) at parts-per-billion levels in ... human urine and blood samples by gas chromatography with photolonization detection. ... The method for urine and blood samples consists of carbon tetrachloride extractions, silica gel column chromatography and concentration with a Kuderna-Danish concentrator. A specially designed column packing allows separation of the chlorobenzenes in 16 min. ... Chlorobenzene recoveries from urine and blood samples are 83 plus or minus 12% for concentrations between 1 and 500 ppb (ng/g).
Breath samples are collected on Tenax gas chromatography cartridges, dried over calcium-sulfate and analyzed using thermal desorption of volatiles into a gas chromatography/ mass spectrometer. ... The method is suitable /for/ ... chlorobenzene ... Approximate measured limits of detection and quantification limits for selected organic compounds in breath are tabulated.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers whigh are opened must be carefully resealed and kept upright to prevent leakage.
Storage temp: ambient

Interactions

TNF-alpha stimulated human lung epithelial cells (A549) were exposed to volatile organic compounds (VOC) (1 ng/cu m-100g/cu m) via gas phase. After 20 hr of exposure cytotoxicity and the release of the pro-inflammatory molecules monocyte chemoattractant protein-1 (MCP-1), Interleukin-6 (IL-6) and IL-8 was analyzed. Exposure of A549 cells to chlorobenzene, styrene or m-xylene increased the MCP-1 production within the indoor relevant concentration range (1-25,000 microg/cu m), higher concentrations increased the secretion of IL-8. Mixtures of aromatic compounds caused comparable effects to the single compounds on MCP-1 and IL-8 with a shift to lower concentration ranges. Neither the aliphatic compounds n-nonane, n-decane, n-undecane, n-dodecane, n-tridecane, and methylcyclopentane nor the mixture of these VOC showed any effects on MCP-1 and IL-8 production. Cytotoxic effects were not observed. These results show that aromatic, but no aliphatic compounds stimulate the release of pro-inflammatory mediators from lung epithelial cells. When aromatic compounds were mixed the sensitivity of lung cells to these compounds was increased.
In two complete replicates of a 2 times 2 factorial-designed experiment involving chlorobenzene ... and lindane, ... the hepatotoxicity induced by a challenge dose of chlorobenzene was altered by the pretreatments due to selective changes in various metabolic pathways. Pretreatment with either toxicant alone, or in combination, elevated the metabolism of 1.12 g/kg chlorobenzene to conjugated and polar metabolites. The relative importance of these pathways was increased most by pretreatment with chlorobenzene plus lindane and least with chlorobenzene /alone/. The incidence and severity of chlorobenzene induced hepatocellular necrosis depended on how much the pretreatments increased excretion of these metabolites relative to that of p-chlorophenol, since the conjugates and polar metabolites represent an inactivation of the toxic chlorobenzene-3,4-epoxide, whereas, p-chlorophenol reflects its formation. Thus these changes in the metabolic pathways resulted in either (1) a marginally significant decrease in hepatoxicity (chlorobenzene pretreatment); (2) significance in both the incidence and severity of the lesions (lindane pretreatment) or (3) absence of centrilobular necrosis was present (chlorobenzene and lindane pretreatment). Apparently the effect of pretreatment with xenobiotics on chlorobenzene induced hepatotoxicity was dependent on how much the pretreatments altered the inactivation of chlorobenzene-3,4-epoxide relative to its formation.
... Chlorobenzene appears to be converted to a metab that can produce tissue damage. This damage may be blocked by prior admin of piperonyl butoxide. Metab is apparently produced in liver & transported to kidneys by circulation. ... The hepatotoxic metab may be an epoxide.
The mechanism of bromobenzene hepatotoxicity and its modification by toluene and chlorobenzene were studied in rats. Male Wistar rats were injected ip with 2 mmol/kg bromobenzene, 4 mmol/kg toluene, or 4 mmol/kg chlorobenzene either alone or in combination. Rats were killed 12, 24, or 48 hr after injection and liver injury was assessed biochemically and histopathologically. Serum glutamate pyruvate transaminase and liver glutathione were measured. In vitro experiments were performed on liver microsomes from male Wistar rats pretreated with phenobarbital. Toluene and chlorobenzene each inhibited bromobenzene hepatotoxicity as measured by suppression of glutamate pyruvate transaminase concentrations and by histopathology at 24 hr after treatment; chlorobenzene significantly decreased at 12 hr and recovered at 24 hours when bromobenzene was given alone. This recovery at 24 hr disappeared when chlorobenzene was coadministered. Kinetic analysis of rat liver microsomes of bromobenzene metabolism showed that both toluene and chlorobenzene at 6 mmol/L inhibited p-bromophenol formation but had no effects on o-bromophenol formation.

Dates

Modify: 2024-08-08

Explore Compound Types